
Acyclovir Acetate
Übersicht
Beschreibung
Acyclovir Acetate is a synthetic compound with the molecular formula C10H13N5O4. It is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is of significant interest due to its potential antiviral properties and its role as an intermediate in the synthesis of antiviral drugs such as acyclovir.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir Acetate typically involves the reaction of guanine with 2-oxa-1,4-butanediol diacetate in the presence of a catalyst. One common method includes heating a mixture of guanine, hexamethyldisilazane, and ammonium sulfate to 115-118°C for 18 hours. This process forms a silylated intermediate, which is then reacted with 2-oxa-1,4-butanediol diacetate and trimethylsilyl triflate at 130°C for 4.5 hours. The final product is obtained by cooling the mixture and precipitating the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Chromatographic techniques are often employed to separate the desired product from isomeric impurities .
Analyse Chemischer Reaktionen
Purification of DA-ACV
Residual acetic anhydride and unreacted OBD in DA-ACV are removed via ethanol washing, which is critical to avoid potassium acetate formation during hydrolysis .
Washing Efficacy :
Washing Step | MAG Content (Before) | MAG Content (After) |
---|---|---|
Ethanol | 4.2% | 0.3% |
Data from demonstrates that ethanol washing reduces guanine-forming impurities significantly. |
Hydrolysis of DA-ACV to Acyclovir
DA-ACV undergoes hydrolysis in the presence of methanolic potassium hydroxide (KOH) to form acyclovir potassium salt (ACV-K), which is subsequently acidified to yield pure ACV .
Hydrolysis Reaction :
Key Conditions :
-
Temperature : 18–22°C during KOH addition, followed by heating to 67°C .
-
KOH Stoichiometry : 3 equivalents required for complete deacetylation .
Yield Optimization :
Parameter | Value | Outcome |
---|---|---|
KOH Addition Method | Stepwise (3 stages) | Prevents excessive viscosity |
Solvent | Methanol | Enhances solubility of intermediates |
Analytical Characterization
-
FTIR Analysis : DA-ACV shows characteristic peaks at 1735 cm⁻¹ (C=O stretch of acetate) and 1660 cm⁻¹ (C=N stretch of guanine) .
-
NMR Data :
Industrial and Environmental Considerations
Wissenschaftliche Forschungsanwendungen
Acyclovir Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of antiviral nucleosides.
Biology: Studied for its potential antiviral activity against herpes viruses.
Medicine: Serves as a precursor in the production of antiviral drugs like acyclovir.
Industry: Employed in the large-scale synthesis of pharmaceutical compounds
Wirkmechanismus
The mechanism of action of Acyclovir Acetate involves its conversion to active metabolites that inhibit viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby exerting antiviral effects. The compound targets viral enzymes and pathways, making it effective against certain viral infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A widely used antiviral drug with a similar structure.
Ganciclovir: Another antiviral agent with structural similarities.
Penciclovir: Shares a similar mechanism of action and is used to treat herpes infections.
Uniqueness
Acyclovir Acetate is unique due to its specific functional groups that allow for targeted chemical modifications. Its acetoxyethoxymethyl moiety provides distinct reactivity compared to other guanine derivatives, making it a valuable intermediate in pharmaceutical synthesis .
Biologische Aktivität
Acyclovir acetate, a prodrug of acyclovir, exhibits significant antiviral activity primarily against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and research findings.
Acyclovir is a synthetic acyclic purine nucleoside analog that becomes activated through phosphorylation by viral thymidine kinase. The active form, acyclovir triphosphate, has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to:
- Inhibition of Viral DNA Synthesis : Acyclovir triphosphate competes with deoxyguanosine triphosphate, incorporating itself into the viral DNA chain and causing premature termination of DNA synthesis.
- Selective Toxicity : Due to its activation primarily in infected cells, acyclovir exhibits minimal toxicity to uninfected host cells .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important absorption and distribution characteristics:
Parameter | Value |
---|---|
Oral Bioavailability | 10-20% |
Peak Plasma Concentration (Cmax) | 593.7-656.5 ng/mL |
Time to Peak (Tmax) | 1.1 ± 0.4 hours |
Volume of Distribution | 0.6 L/kg |
Protein Binding | 9-33% |
Acyclovir is poorly absorbed when taken orally, with significant variability in plasma levels depending on the formulation and dosage .
Clinical Efficacy
This compound is primarily used to treat infections caused by HSV-1, HSV-2, and VZV. Its efficacy is well-documented in various clinical settings:
- Genital Herpes : Acyclovir reduces the duration and severity of symptoms during acute outbreaks and decreases the frequency of recurrences.
- Herpes Zoster : Early initiation of treatment can significantly reduce pain and hasten healing .
Case Studies
- HSV Encephalitis : A study involving patients with HSV encephalitis demonstrated that intravenous acyclovir administration improved survival rates significantly compared to supportive care alone .
- Immunocompromised Patients : Research indicates that while acyclovir is effective in treating HSV infections in immunocompromised patients, resistance can develop, particularly due to mutations in the viral thymidine kinase gene .
Resistance Patterns
Resistance to acyclovir is relatively uncommon in immunocompetent individuals but can occur in immunocompromised patients. Key findings include:
- Resistance rates are approximately 7% among immunocompromised patients versus 0.27% in healthy adults.
- Mutations affecting thymidine kinase or DNA polymerase are the primary mechanisms behind resistance .
Adverse Effects
While generally well-tolerated, acyclovir can cause side effects such as:
- Neurotoxicity : Particularly at high doses or in cases of dehydration.
- Renal Impairment : Risk of precipitation in renal tubules, necessitating hydration or dose adjustments .
Research Findings
Recent studies have explored various formulations and combinations to enhance the efficacy of acyclovir:
- Cocrystallization Approaches : Research indicates that cocrystals formed with tartaric acid improve the solubility and dissolution rate of acyclovir compared to the pure drug .
- Combination Therapies : Studies have shown that combining traditional herbal medicines with acyclovir can enhance antiviral activity against resistant strains of HSV .
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAXLGAKQREIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145470 | |
Record name | 9-(2-Acetoxyethoxymethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102728-64-3 | |
Record name | 9-(2-Acetoxyethoxymethyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Acetoxyethoxymethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-[[2-(Acetyloxy)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-(2-ACETOXYETHOXYMETHYL)GUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y16CE349S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the platinum complexes formed with 9-(2-Acetoxyethoxymethyl)guanine and how was their structure confirmed?
A1: The research highlights the synthesis and characterization of platinum complexes with 9-(2-Acetoxyethoxymethyl)guanine (monoacetylacyclovir) and related guanine derivatives []. These complexes are of interest due to the potential antitumor activity of platinum-based compounds and the biological relevance of modified guanine nucleosides. The crystal structure of the complex trans-[9-(2-acetoxyethoxymethyl)guanine-κN7]dichloro(η-ethylene)platinum(II) was determined using X-ray crystallography, revealing square planar coordination around the platinum atom involving the ethylene ligand, two chloride ions, and the N7 nitrogen of the guanine base []. This structural information provides valuable insights into the mode of binding and potential interactions of these complexes with biological targets.
Q2: Can you describe a synthetic route for producing 9-(2-Acetoxyethoxymethyl)guanine?
A2: One of the research articles outlines a method to synthesize a related compound, 2-[[2-(acetylamino)-6-oxo-1,6-dihydro-7H-purin-7-yl]methoxyl]ethyl acetate, which can be hydrolyzed to obtain 2-amino-7-[(2-hydroxyehoxy)methyl]-1,7-dihydro-6H-purin-6-one (also known as acyclovir) []. While the synthesis of 9-(2-Acetoxyethoxymethyl)guanine itself is not directly described, it's plausible that a similar condensation reaction using appropriately protected starting materials could be employed. Further investigation and optimization of reaction conditions might be needed to achieve the desired product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.